molecular formula C20H24N2O4 B269025 N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

货号 B269025
分子量: 356.4 g/mol
InChI 键: WLCOXXGQLQFFFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, commonly known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression and cell division. MLN8054 has been extensively studied for its potential in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

作用机制

MLN8054 inhibits Aurora A kinase, which is a key regulator of mitotic progression and cell division. Aurora A kinase is overexpressed in many cancer cells, and its inhibition by MLN8054 disrupts the mitotic spindle assembly, leading to chromosomal instability and cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a significant impact on cancer cell growth and survival. It induces apoptosis in cancer cells by disrupting the mitotic spindle assembly and causing chromosomal instability. MLN8054 has also been shown to inhibit tumor growth in a variety of cancer cell lines.

实验室实验的优点和局限性

One advantage of MLN8054 is its ability to inhibit tumor growth and induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. However, one limitation of MLN8054 is its specificity for Aurora A kinase. MLN8054 does not inhibit Aurora B kinase, which is also involved in mitotic progression and cell division.

未来方向

There are several future directions for research on MLN8054. One direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to develop more specific inhibitors of Aurora A kinase that do not have the limitations of MLN8054. Additionally, further research is needed to fully understand the mechanism of action of MLN8054 and its potential impact on cancer therapy.

合成方法

MLN8054 is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-methoxyphenol with 2-bromoethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-isobutyrylaniline to form N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide.

科学研究应用

MLN8054 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit tumor growth in a variety of cancer cell lines, including breast, colon, and lung cancer. MLN8054 has also been shown to induce apoptosis in cancer cells by disrupting the mitotic spindle assembly and causing chromosomal instability.

属性

产品名称

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

分子式

C20H24N2O4

分子量

356.4 g/mol

IUPAC 名称

N-[4-[2-(4-methoxyphenoxy)propanoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C20H24N2O4/c1-13(2)19(23)21-15-5-7-16(8-6-15)22-20(24)14(3)26-18-11-9-17(25-4)10-12-18/h5-14H,1-4H3,(H,21,23)(H,22,24)

InChI 键

WLCOXXGQLQFFFA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

规范 SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。